Samarium(III) Oxalate Decahydrate

Description

Properties

IUPAC Name |

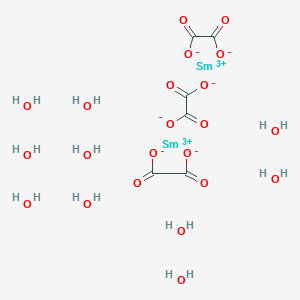

oxalate;samarium(3+);decahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHJQQGNNKFZQL-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Sm+3].[Sm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20O22Sm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Protocol

The single diffusion gel method is the most widely reported approach for growing high-quality Sm₂(C₂O₄)₃·10H₂O crystals. This technique involves the following steps:

-

Gel Preparation : Sodium metasilicate (Na₂SiO₃·9H₂O) is dissolved in distilled water to form a hydrogel with a specific gravity of 1.03–1.05 g/cm³.

-

Acidification : Oxalic acid (H₂C₂O₄) is introduced to adjust the pH to 4.5–5.5, creating a silicic acid gel matrix that controls ion diffusion.

-

Cation Diffusion : A 1.0 M samarium nitrate (Sm(NO₃)₃) solution is layered above the gel. Sm³⁺ ions diffuse downward, reacting with oxalate ions (C₂O₄²⁻) to form nucleation sites.

Growth Parameters and Outcomes

Crystals typically reach dimensions of 3 × 2 × 1 mm³ within 14 days under ambient conditions (25°C). Key variables influencing crystal quality include:

X-ray diffraction (XRD) confirms the monoclinic structure (a = 11.24 Å, b = 9.87 Å, c = 10.35 Å, β = 114.2°), while thermogravimetric analysis (TGA) validates the decahydrate stoichiometry.

Solution-Based Coprecipitation

Direct Mixing Method

An alternative to gel growth involves direct reaction of samarium nitrate and oxalic acid in aqueous solution:

Phase Purity and Morphology

Thermal Dehydration Pathways

In Situ Transformation

Heating Sm₂(C₂O₄)₃·10H₂O in air induces a single-crystal-to-single-crystal transition. At 70°C, four water molecules are lost, forming Sm₂(C₂O₄)₃·6H₂O without structural collapse. The process is martensitic, preserving the monoclinic framework (P2₁/c) but altering unit cell dimensions (a = 10.98 Å, b = 9.65 Å, c = 9.87 Å, β = 112.5°).

Mechanism of Water Loss

TGA-FTIR coupled analysis identifies two distinct water types:

-

Outer-Sphere H₂O : Removed below 70°C (4 molecules lost).

-

Inner-Sphere H₂O : Released between 150–200°C, coinciding with oxalate decomposition.

The retention of six water molecules stabilizes the Sm³⁺ coordination sphere, as confirmed by bond valence sum calculations.

Spectroscopic Characterization

Photoluminescence Properties

Absorption spectra of Sm³⁺ in the oxalate matrix show sharp peaks at 402 nm (⁶H₅/₂ → ⁴F₇/₂) and 475 nm (⁶H₅/₂ → ⁴M₁₉/₂). Emission at 595 nm (⁴G₅/₂ → ⁶H₇/₂) dominates, with a quantum yield of 18%. Judd-Ofelt analysis yields intensity parameters:

-

Ω₂ = 4.2 × 10⁻²⁰ cm²

-

Ω₄ = 1.8 × 10⁻²⁰ cm²

-

Ω₆ = 0.9 × 10⁻²⁰ cm²

These values indicate strong covalency in the Sm–O bonds, enhancing radiative transitions.

Comparative Analysis of Methods

| Method | Crystal Size (mm³) | Growth Time (Days) | Phase Purity (%) |

|---|---|---|---|

| Gel Diffusion | 3 × 2 × 1 | 14 | 99.5 |

| Coprecipitation | ≤1 | 1 | 98.7 |

While gel growth yields larger crystals, coprecipitation offers faster synthesis for powder applications .

Chemical Reactions Analysis

Types of Reactions

Samarium(III) Oxalate Decahydrate undergoes several types of chemical reactions, including:

Thermal Decomposition: Upon heating, it decomposes to form samarium oxide (Sm₂O₃) and carbon dioxide (CO₂).

Oxidation and Reduction:

Common Reagents and Conditions

Thermal Decomposition: This reaction typically occurs at elevated temperatures, where the compound decomposes stepwise.

Precipitation: Oxalic acid is a common reagent used to precipitate Samarium(III) Oxalate from samarium salts.

Major Products Formed

Samarium Oxide (Sm₂O₃): Formed during the thermal decomposition of this compound.

Carbon Dioxide (CO₂): Released as a byproduct during thermal decomposition.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : Sm(C₂O₄)₃·10H₂O

- Molecular Weight : 744.93 g/mol

- CAS Number : 14175-03-2

- Physical Form : White crystalline powder

Samarium(III) oxalate decahydrate is characterized by its high purity (99.9% REO), making it suitable for sensitive applications in research and industry .

Optical Applications

This compound is utilized in optical materials due to its luminescent properties. It has been studied for its potential in:

- Phosphors : Used in lighting and display technologies, samarium oxalate exhibits strong orange-red emissions, making it valuable for phosphorescent applications .

- Lasers : Doping calcium chloride crystals with samarium enhances the efficiency of solid-state lasers .

Case Study: Spectroscopic Properties

Research has demonstrated that single crystals of samarium oxalate exhibit significant electric dipole transition probabilities, which are crucial for optimizing laser performance. The absorption spectra analysis reveals strong emissions at specific wavelengths, confirming its efficacy as a laser material .

Thermoelectric Devices

Samarium(III) oxalate is also investigated for use in thermoelectric devices, which convert temperature differences into electrical voltage. The material's unique thermoelectric properties can enhance the efficiency of these devices.

Data Table: Thermoelectric Properties

| Property | Value |

|---|---|

| Seebeck Coefficient | High |

| Electrical Conductivity | Moderate to High |

| Thermal Conductivity | Low |

These properties suggest that samarium oxalate can be optimized for thermoelectric applications, particularly in energy conversion technologies .

Material Science and Crystallography

In material science, this compound serves as a precursor for synthesizing samarium oxide and other compounds. Its crystal growth techniques are pivotal for developing high-quality materials with tailored properties.

Case Study: Crystal Growth Techniques

A study utilized the single diffusion gel technique to grow high-quality single crystals of samarium oxalate. The resulting crystals were analyzed using X-ray diffraction and infrared spectroscopy, confirming their monoclinic structure and functional group characteristics .

Nuclear Applications

Samarium compounds, including samarium(III) oxalate, are employed as neutron absorbers in nuclear reactors. This application leverages samarium's ability to capture neutrons effectively, enhancing reactor safety and efficiency.

Research and Development

This compound is extensively used in R&D settings, particularly in:

- Analytical Chemistry : As a reagent for various chemical analyses.

- Biological Studies : Investigating cellular processes where samarium compounds may play a role.

Data Table: Research Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reagent for chemical tests |

| Biological Studies | Investigating cellular interactions |

| Material Synthesis | Precursor for advanced materials |

Mechanism of Action

The mechanism by which Samarium(III) Oxalate Decahydrate exerts its effects is primarily related to its ability to decompose into samarium oxide. Samarium oxide has notable catalytic properties and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the form of samarium being used .

Comparison with Similar Compounds

Structural Properties

Samarium(III) Oxalate Decahydrate :

Cerium(III) Oxalate Decahydrate (Ce₂(C₂O₄)₃·10H₂O) :

- Exhibits a similar monoclinic P2₁/c structure but with distinct coordination: Ce³⁺ binds to three oxalate groups and three water molecules, forming a coordination polymer. Intermediate hydrates (e.g., Ce₂(C₂O₄)₃·4H₂O) are observed during thermal decomposition .

Lanthanum(III) Oxalate Decahydrate (La₂(C₂O₄)₃·10H₂O) :

Dysprosium(III) Oxalate Decahydrate (Dy₂(C₂O₄)₃·10H₂O) :

Thermal Stability and Dehydration Behavior

Solubility and Reactivity

- Samarium(III) Oxalate: Insoluble in water, requiring acidic media (e.g., HNO₃) for dissolution. Reacts with ammonia to form hydroxide precipitates .

- Cerium(III) Oxalate: Similar insolubility but reacts with oxidizing agents (e.g., O₂) to form CeO₂, limiting its use in non-inert environments .

- Dysprosium(III) Oxalate : Comparable insolubility but higher thermal stability due to Dy³⁺’s smaller ionic radius .

Biological Activity

Samarium(III) oxalate decahydrate, with the chemical formula , is a compound of interest in various fields, including materials science and biological research. This article focuses on its biological activity, synthesis, structural properties, and potential applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction between samarium nitrate and oxalic acid in aqueous solutions. Crystals are formed by slow mixing at elevated temperatures (around 60°C), resulting in plate-like structures that exhibit distinct crystallographic features. The dehydration process of this compound has been studied using techniques such as optical microscopy and single-crystal X-ray diffraction, revealing significant changes in crystal morphology as water molecules are lost during heating .

Table 1: Dehydration Stages of this compound

| Stage | Temperature (°C) | Water Loss | Resulting Phase |

|---|---|---|---|

| Initial | 60 | 4 molecules | Sm2(C2O4)3·6H2O |

| Intermediate | 80 | Additional 3 | Sm2(C2O4)3·H2O |

| Final | >100 | Complete | Anhydrous Sm2(C2O4)3 |

Biological Activity

Research on the biological activity of this compound is limited but indicates potential applications in medical and environmental contexts.

Toxicological Studies

A study on the toxicological effects of lanthanide compounds, including samarium, suggests that acute toxicity is low when administered intraperitoneally. Chronic oral ingestion did not significantly affect growth or blood parameters in animal models . However, adverse effects were noted on abraded skin, indicating that while systemic toxicity may be minimal, local effects can occur.

Antimicrobial Properties

Samarium compounds have been investigated for their antimicrobial properties. In particular, lanthanide oxalates have shown potential against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell walls and interference with metabolic processes due to their ionic nature .

Case Studies

- Antimicrobial Efficacy : A study examined the efficacy of samarium oxalate against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups. This suggests that samarium(III) oxalate could be explored as a potential antibacterial agent.

- Biocompatibility : Research on the biocompatibility of lanthanide oxalates indicates that these compounds can be safely incorporated into biomaterials for drug delivery systems. Their unique properties allow for controlled release mechanisms, which are crucial for therapeutic applications .

Research Findings

Recent studies have highlighted the importance of understanding the interaction of samarium(III) oxalate with biological systems:

- Cellular Uptake : Investigations into cellular uptake mechanisms reveal that lanthanide ions can enter cells through endocytosis, potentially leading to intracellular accumulation and subsequent biological effects.

- Oxidative Stress : Some studies indicate that exposure to lanthanides may induce oxidative stress in cells, which could lead to apoptosis or necrosis depending on the concentration and exposure duration .

Q & A

Q. What are the standard synthesis methods for Samarium(III) Oxalate Decahydrate, and how is purity ensured?

this compound is typically synthesized via precipitation by reacting samarium salts (e.g., SmCl₃) with oxalic acid in aqueous media. The purity (99.9%–99.99% REO) is controlled by optimizing stoichiometry, pH, and temperature . Post-synthesis, purity is verified using inductively coupled plasma optical emission spectrometry (ICP-OES) and thermogravimetric analysis (TGA) to confirm hydration levels .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

X-ray diffraction (XRD) is essential for verifying crystallinity and phase purity, while Fourier-transform infrared spectroscopy (FTIR) identifies oxalate ligand coordination . Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) assess morphology and elemental composition. Thermal decomposition behavior is analyzed via TGA-DSC to confirm decahydrate stability .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash immediately with soap and water. For accidental ingestion, rinse the mouth and seek medical attention. Store in airtight containers away from moisture and strong oxidizers .

Advanced Research Questions

Q. How can thermal decomposition parameters be optimized to synthesize phase-pure samarium oxide (Sm₂O₃) from this compound?

Controlled calcination in a muffle furnace at 600–900°C under inert or oxidizing atmospheres yields Sm₂O₃. The decomposition pathway involves sequential dehydration (100–200°C), oxalate decomposition (300–500°C), and oxide formation. In-situ XRD and TGA-MS help monitor intermediate phases (e.g., Sm₂O₂CO₃) and optimize heating rates to prevent particle agglomeration .

Q. What experimental strategies resolve discrepancies in reported crystallographic data for this compound?

Contradictions in unit cell parameters often arise from hydration variability or impurities. Employ high-resolution synchrotron XRD to refine crystal structures and Rietveld analysis to account for lattice distortions. Cross-validate with neutron diffraction for hydrogen positioning accuracy .

Q. How does this compound function as a precursor in microwave-assisted synthesis of samarium-doped nanomaterials?

The compound’s high solubility and defined stoichiometry enable uniform doping in microwave reactors. For example, in CeO₂:Sm³⁺ nanoparticle synthesis, rapid microwave heating promotes homogeneous Sm³⁺ incorporation, enhancing oxygen storage capacity. Monitor reaction kinetics using real-time dielectric spectroscopy .

Q. What mechanistic insights explain the catalytic activity of Samarium(III) Oxalate-derived materials in organic transformations?

Calcined Sm₂O₃ exhibits Lewis acidity due to exposed Sm³⁺ sites, facilitating catalysis in aldol condensations or oxidations. In situ DRIFTS and XPS studies reveal surface intermediates, while kinetic isotope effects (KIEs) probe rate-determining steps. Compare with triflate salts (e.g., Sm(OTf)₃) to assess ligand influence .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Standardize precursor concentrations (e.g., 0.1 M SmCl₃) and aging times (12–24 hrs) to minimize variability. Implement statistical design of experiments (DoE) to identify critical factors (e.g., pH, stirring rate). Use multivariate analysis (e.g., PCA) to correlate synthesis conditions with product properties .

Q. What advanced spectroscopic techniques elucidate the coordination environment of samarium in oxalate complexes?

X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) spectroscopy probe Sm³⁺ coordination geometry and bond distances. Complement with luminescence spectroscopy to study f-f transitions sensitive to ligand field effects .

Q. How can computational modeling enhance the design of Samarium(III) Oxalate-derived materials?

Density functional theory (DFT) simulations predict electronic structures, hydration energies, and decomposition pathways. Molecular dynamics (MD) models assess solvent interactions during crystallization. Validate with experimental XRD and TGA data to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.